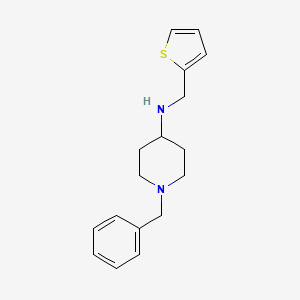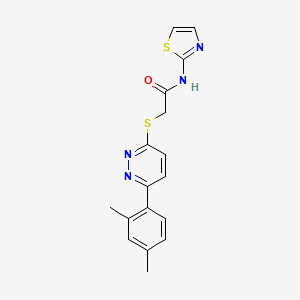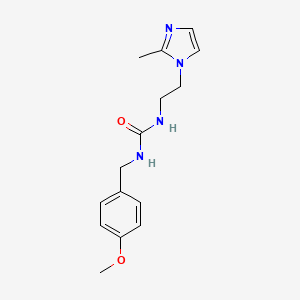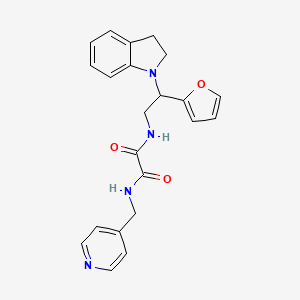![molecular formula C11H12ClNO3 B2992416 2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide CAS No. 2260931-44-8](/img/structure/B2992416.png)
2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various complex molecules through reactions such as nucleophilic substitution and amide bond formation. It’s particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals .
Pharmaceutical Development
In pharmaceutical research, this acetamide derivative is utilized to create novel drug candidates. Its chloro and methoxy groups make it a versatile starting material for the synthesis of potential therapeutic agents, especially in the development of central nervous system (CNS) drugs .
Agrochemical Production
The compound’s reactivity and stability under different conditions make it suitable for developing agrochemicals. It can be used to synthesize pesticides and herbicides that require specific functional groups to target certain enzymes or receptors in pests .
Material Science
In material science, this compound can be used to modify surface properties of materials. For instance, it can be incorporated into polymers to enhance their thermal stability or to introduce specific functional groups that can further react to create desired surface characteristics .
Analytical Chemistry
As an analytical reagent, 2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide can be used in chromatography as a standard or a derivative-forming agent to detect or quantify other substances. Its distinct spectral properties allow for easy identification and quantification .
Dye and Pigment Industry
In the dye and pigment industry, this compound can act as an intermediate for the synthesis of complex dyes. Its molecular structure can be tailored to produce specific colors and binding properties required for various applications .
Nanotechnology
This acetamide derivative can be used in the synthesis of nanomaterials. Its functional groups can interact with metal ions, leading to the formation of metal-organic frameworks (MOFs) or nanoparticles with potential applications in catalysis and drug delivery .
Environmental Science
In environmental science, the compound can be used to study degradation processes and environmental fate of similar organic compounds. It can serve as a model compound in understanding how various functional groups affect the stability and breakdown of organic chemicals in the environment .
Mécanisme D'action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to dna or inhibiting specific enzymes
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide are currently unknown. Based on the structure of the compound, it may be involved in reactions at the benzylic position . .
Pharmacokinetics
Information on its bioavailability, half-life, metabolism, and excretion is currently unavailable . Further pharmacokinetic studies are needed to understand how this compound is processed in the body.
Result of Action
The molecular and cellular effects of 2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide’s action are currently unknown. Given the lack of specific studies on this compound, it is difficult to predict its potential effects. Similar compounds have been shown to induce apoptosis or inhibit cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-10-5-3-2-4-8(10)9(14)7-13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLBYODTCLRZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2992337.png)



![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)


![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)
![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)


